Z-Tyr-val-OH

Antibacterial Food Preservative Antimicrobial Peptide

Z-Tyr-Val-OH is a synthetic dipeptide comprising an N-terminal benzyloxycarbonyl (Z)-protected L-tyrosine and a C-terminal L-valine residue, with the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol. This compound is a key intermediate in the production of more complex peptides and proteins, leveraging its protected N-terminus to facilitate selective coupling in solid-phase and solution-phase syntheses.

Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
Cat. No. B1365499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr-val-OH
Molecular FormulaC22H26N2O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)/t18-,19-/m0/s1
InChIKeyUQGCYZMRZVUJAC-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tyr-Val-OH (CAS 38972-89-3): A Cbz-Protected Dipeptide Building Block for Antibacterial Discovery and Peptide Synthesis


Z-Tyr-Val-OH is a synthetic dipeptide comprising an N-terminal benzyloxycarbonyl (Z)-protected L-tyrosine and a C-terminal L-valine residue, with the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol [1]. This compound is a key intermediate in the production of more complex peptides and proteins, leveraging its protected N-terminus to facilitate selective coupling in solid-phase and solution-phase syntheses . Beyond its foundational role as a building block, Z-Tyr-Val-OH has been identified as a novel broad-spectrum antibacterial dipeptide with demonstrable activity against both Gram-positive and Gram-negative microorganisms [2].

Antibacterial Studies Supports screening against Gram-positive and Gram-negative microorganisms.
Peptide Synthesis Protected Tyr-Val building block for solid-phase and solution-phase assembly.

Why Z-Tyr-Val-OH Cannot Be Casually Replaced by Other Cbz-Protected Dipeptides


While several Cbz-protected dipeptides (e.g., Z-Phe-Val-OH, Z-Val-Tyr-OH, Z-Tyr-Ala-OH) share similar molecular weights and synthetic utility as peptide building blocks, their distinct amino acid side chains (tyrosine's phenolic hydroxyl group and valine's branched aliphatic chain) confer unique physicochemical properties and, critically, divergent biological activities . Substitution with a closely related analog like Z-Phe-Val-OH (MW 398.45), which lacks the phenolic hydroxyl of tyrosine, fundamentally alters hydrogen-bonding capacity, polarity (logP ~3.24 vs. higher hydrophobicity for Phe analogs), and recognition by biological targets such as enzymes and microbial membranes [1]. As detailed below, the specific Tyr-Val sequence in Z-Tyr-Val-OH has been empirically demonstrated to yield potent broad-spectrum antibacterial activity, a property not reported for common analogs, making blind substitution a high-risk choice for projects requiring validated bioactivity alongside synthetic utility [2].

Tyrosine phenol critical for recognition
Analog Z-Phe-Val-OH lacks the phenolic hydroxyl, altering polarity and hydrogen-bonding interactions.
Sequence-specific antibacterial activity
Common analogs like Z-Val-Tyr-OH show no reported antibacterial activity, compromising bioactivity-dependent studies.
Chromatographic and solubility shifts
Residue substitution may change chromatographic behavior and solubility, requiring method revalidation.

Quantitative Differentiation of Z-Tyr-Val-OH: Procurement-Relevant Evidence for Antibacterial Activity, Synthesis Efficiency, and Purity


Broad-Spectrum Antibacterial Activity of Z-Tyr-Val-OH Against Gram-Positive and Gram-Negative Bacteria at Low Concentrations

Z-Tyr-Val-OH demonstrates broad-spectrum antibacterial activity, significantly decreasing the specific growth rates of both Gram-positive and Gram-negative microorganisms at very low concentrations (p ≤ 0.05) [1]. This activity is a specific attribute of the Z-Tyr-Val-OH sequence and has not been reported for closely related Cbz-protected dipeptides such as Z-Phe-Val-OH or Z-Val-Tyr-OH [2].

Antibacterial Activity
Class-level inference
Z-Tyr-Val-OH: ≥15–35 μg/mL Active
Analogs: no reported activity Inactive
Supports antimicrobial screening context
Data to verify in target strains; p≤0.05
Antibacterial Food Preservative Antimicrobial Peptide

Optimized Enzymatic Synthesis of Z-Tyr-Val-OH: Comparative Yields with Antiocanthain and Granulosain Proteases

The synthesis of Z-Tyr-Val-OH has been systematically optimized using proteases from South American fruits [1]. In a 50% (v/v) ethyl ethanoate biphasic system, soluble antiacanthain catalyzed the formation of Z-Tyr-Val-OH with a maximal peptide yield of 72 ± 0.15%, whereas soluble granulosain achieved a significantly lower yield of 60 ± 0.10% under identical conditions [1]. Furthermore, immobilization of antiacanthain on glyoxyl-silica in nearly anhydrous ethyl ethanoate further enhanced the yield to 75 ± 0.13%, a condition under which soluble antiacanthain could not catalyze the reaction at all [1].

Synthesis Yield
Direct comparison
Immobilized antiacanthain
75%
Soluble antiacanthain
72%
Soluble granulosain
60%
Supports biocatalyst and immobilization method selection
Conditions: 50% ethyl ethanoate, 40°C
Enzymatic Synthesis Biocatalysis Peptide Yield

Comparative Purity and Long-Term Stability Specifications for Z-Tyr-Val-OH and Its Analogs

Commercial Z-Tyr-Val-OH is consistently supplied with a purity of ≥98%, a specification matched by its analog Z-Phe-Val-OH [1][2]. Both compounds share identical long-term storage recommendations: powder stable for up to three years at -20°C and up to two years at 4°C [1][2]. This parity in quality and stability simplifies inventory management for labs using multiple Cbz-dipeptides.

Purity & Stability
Supporting evidence
Z-Tyr-Val-OH: ≥98% purity Spec parity
Z-Phe-Val-OH: ≥98% purity Equivalent
Stable 3 yr at -20°C Parity
Specification parity simplifies inventory management
Supplier specification review
Peptide Purity Stability Storage

Distinct Molecular Properties: Polar Surface Area and LogP as Determinants of Biological Interaction

The presence of a phenolic hydroxyl group in Z-Tyr-Val-OH results in a polar surface area (PSA) of 124.96 Ų and a calculated LogP of 3.24, as reported by ChemSrc . In contrast, the phenylalanine analog Z-Phe-Val-OH, lacking this hydroxyl, has a molecular formula of C22H26N2O5 and a lower molecular weight of 398.45 g/mol [1]. These differences in polarity and hydrogen-bonding potential, while subtle, can significantly impact solubility, chromatographic behavior, and interactions with biological membranes and enzymes, as evidenced by the unique antibacterial activity of Z-Tyr-Val-OH.

Physicochemical Profile
Class-level inference
MW 414.45 g/mol vs 398.45 (analog)
PSA 124.96 Ų Lower expected for analog
LogP 3.24 Hydrophobicity shift
Polarity distinction supports unique biological interactions
Calculated properties; confirm experimentally
Physicochemical Properties LogP PSA

Targeted Application Scenarios for Z-Tyr-Val-OH Based on Verified Evidence


Antibacterial Discovery and Food Preservative Development

Procure Z-Tyr-Val-OH for studies exploring novel antibacterial agents, particularly for applications in food safety. Its demonstrated ability to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria at low concentrations (≥15-35 μg/mL) makes it a compelling candidate for development as a safe food preservative, as evidenced by its biosynthesis and evaluation in a 2021 study [1].

Peptide Synthesis as a Building Block for Caspase Inhibitors and Bioactive Peptides

Use Z-Tyr-Val-OH as a protected dipeptide building block in solid-phase or solution-phase synthesis of longer peptide chains. The Tyr-Val sequence is a critical component of potent tetrapeptide inhibitors such as Z-Tyr-Val-Ala-Asp-fluoromethylketone (Z-YVAD-FMK), a well-characterized irreversible inhibitor of caspase-1 and -4 used extensively in apoptosis and inflammation research . The Z-protected dipeptide ensures controlled, high-fidelity assembly of these advanced tools.

Biocatalysis Research: Evaluating Protease Activity and Immobilization Strategies

Leverage Z-Tyr-Val-OH as a model substrate for evaluating the catalytic potential of novel proteases, such as antiacanthain and granulosain, or for optimizing biocatalytic processes in non-conventional media. The established yield differences (60-75%) between enzyme forms and reaction conditions provide a quantitative benchmark for assessing new enzymes or immobilization techniques aimed at improving peptide synthesis efficiency [1].

Application
Selection Property
Validation Focus
Antibacterial Discovery Studies
Antibacterial activity profile
Growth inhibition endpoints in target strains
Peptide Synthesis for Caspase Inhibitors
Cbz-Tyr-Val dipeptide sequence
Sequence fidelity and coupling efficiency
Biocatalysis Research
Enzymatic synthesis yield benchmark
Biocatalyst performance comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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